molecular formula C27H36FNO4 B13728872 Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate

Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate

Cat. No.: B13728872
M. Wt: 457.6 g/mol
InChI Key: XRIAIPLWDJHHLK-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate (CAS: 1923836-99-0) is a malonate ester derivative featuring a cis-configured cyclohexyl group substituted with a 6-fluoro-4-quinolyl moiety. The cis configuration of the cyclohexyl-quinolyl substituent is critical for its spatial orientation, influencing interactions in synthetic or biological systems. It is often utilized in pharmaceutical research, particularly as an intermediate in the synthesis of quinolone-based therapeutics .

Properties

Molecular Formula

C27H36FNO4

Molecular Weight

457.6 g/mol

IUPAC Name

ditert-butyl 2-[[4-(6-fluoroquinolin-4-yl)cyclohexyl]methyl]propanedioate

InChI

InChI=1S/C27H36FNO4/c1-26(2,3)32-24(30)22(25(31)33-27(4,5)6)15-17-7-9-18(10-8-17)20-13-14-29-23-12-11-19(28)16-21(20)23/h11-14,16-18,22H,7-10,15H2,1-6H3

InChI Key

XRIAIPLWDJHHLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD31630328” involves multiple steps, each requiring precise reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. Each reaction step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of “MFCD31630328” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized for large-scale production, ensuring consistency and efficiency. The use of advanced technologies such as automated control systems and real-time monitoring helps in maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD31630328” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving “MFCD31630328” typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Catalysts like palladium on carbon and reagents such as halogens or alkylating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new functionalized derivatives of “MFCD31630328”.

Scientific Research Applications

“MFCD31630328” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: “MFCD31630328” is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD31630328” exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Di-tert-butyl malonate

  • Structure: Lacks the cyclohexyl-quinolyl group, consisting only of the malonate core with tert-butyl esters.
  • Synthesis/Purity : Prone to contamination in substrates (e.g., residual amounts in 1a), complicating purification and leading to batch variability in reactions .
  • Applications : Primarily used as a precursor for alkylation reactions, but its simplicity limits functional diversity compared to the target compound.

Di-tert-butyl 2-(3-aminopropyl)malonate

  • Structure: Contains a 3-aminopropyl chain instead of the cyclohexyl-quinolyl group.
  • Synthesis : Achieved via alkylation with NaH (80% yield), outperforming KOt-Bu (60% yield) due to stronger base efficacy .
  • Challenges : Coupling with peptides (e.g., cyclic CNGRC) failed despite functional group compatibility, suggesting steric or electronic hindrance unique to its structure .

Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate

  • Structure : Features a bulky 3,5-di-tert-butyl-4-hydroxybenzyl group and methyl esters.
  • Crystallography : Exhibits distinct bond angles (e.g., C5–C6–C1 = 116.93°, C7–C8–H8A = 109.5°) and hydrogen-bonded molecular packing, influencing solubility and stability .

Stereoisomeric Analogues: Cis vs. Trans Configurations

2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (Trans-Atovaquone)

  • Structure : Trans-configured cyclohexyl group with a 4-chlorophenyl substituent.
  • Synthesis : Converted from cis isomers using Lewis/Brønsted acids, emphasizing the thermodynamic preference for trans configurations in certain systems .
  • Implications : The cis configuration in the target compound may offer kinetic stability or unique binding properties compared to trans analogues.

Functional Group Analogues

(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid

  • Structure: Replaces the malonate core with a propanoic acid group.
  • Applications : Likely used in drug conjugation or as a bioactive moiety, diverging from the malonate’s role as a synthetic intermediate.

Comparative Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight Functional Groups Solubility Profile
Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate ~466.5 (est.) tert-Butyl esters, quinolyl Lipophilic
Dimethyl 2-butyl-2-(3,5-di-tBu-4-OH-benzyl)malonate ~476.6 Methyl esters, phenolic -OH Moderate (H-bonding)
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid 301.4 Carboxylic acid Hydrophilic

Key Research Findings

Synthetic Challenges: The target compound’s cis-cyclohexyl-quinolyl group introduces steric constraints, complicating reactions like peptide coupling—a issue also observed in di-tert-butyl 2-(3-aminopropyl)malonate .

Isomerization Dynamics: Unlike trans-Atovaquone, the cis configuration in the target compound may resist acid-catalyzed isomerization, suggesting kinetic stability under non-acidic conditions .

Batch Consistency : Residual di-tert-butyl malonate in substrates underscores the need for rigorous purification, a common challenge among malonate derivatives .

Functional Group Impact: Propanoic acid analogues exhibit enhanced hydrophilicity, whereas tert-butyl esters prioritize hydrolytic stability—a trade-off critical for drug design .

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